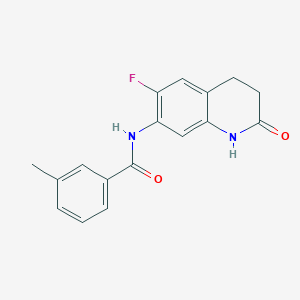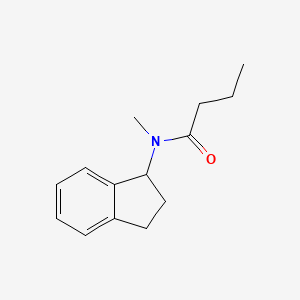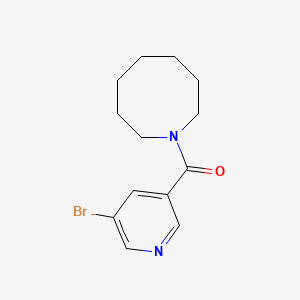
Azocan-1-yl-(5-bromopyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azocan-1-yl-(5-bromopyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azocane family and has a unique structure that makes it an interesting subject for investigation.
作用机制
The mechanism of action of azocan-1-yl-(5-bromopyridin-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in the body. For example, its antiviral activity is thought to be due to its ability to inhibit the activity of the viral protease enzyme. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit acetylcholinesterase activity is thought to be due to its ability to bind to the enzyme's active site.
Biochemical and Physiological Effects
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of specific enzymes and proteins in the body, leading to various effects. For example, its ability to inhibit the activity of the viral protease enzyme can prevent the replication of certain viruses. Its ability to induce apoptosis in cancer cells can lead to the death of cancer cells. Its ability to inhibit acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its unique structure, which makes it an interesting subject for investigation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the investigation of azocan-1-yl-(5-bromopyridin-3-yl)methanone. One direction is the investigation of its potential as a treatment for Alzheimer's disease. Another direction is the investigation of its potential as a fluorescence probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
合成方法
The synthesis of azocan-1-yl-(5-bromopyridin-3-yl)methanone involves several steps. The first step is the synthesis of 5-bromopyridin-3-ylmethanol, which is achieved by reacting 5-bromopyridine with formaldehyde and hydrogen gas. The second step involves the reaction of 5-bromopyridin-3-ylmethanol with azocane-1-carbonyl chloride in the presence of triethylamine to yield azocan-1-yl-(5-bromopyridin-3-yl)methanone. This synthesis method has been optimized to produce high yields of pure azocan-1-yl-(5-bromopyridin-3-yl)methanone.
科学研究应用
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have significant antiviral and anticancer activity in vitro. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, azocan-1-yl-(5-bromopyridin-3-yl)methanone has been studied for its potential as a fluorescence probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
azocan-1-yl-(5-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-8-11(9-15-10-12)13(17)16-6-4-2-1-3-5-7-16/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABRFCEYPBDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(5-bromopyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

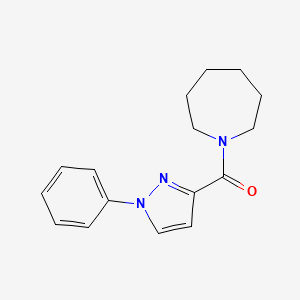
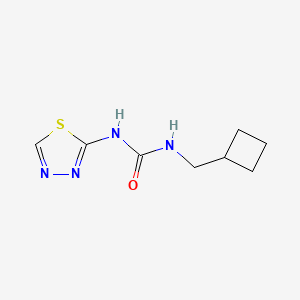
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
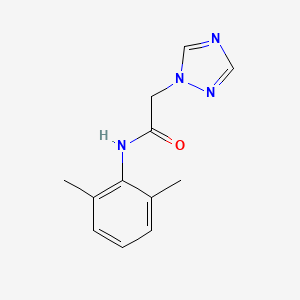
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

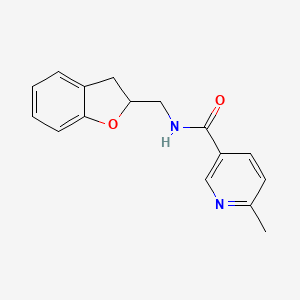
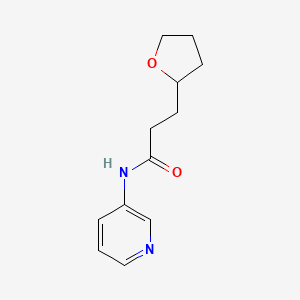
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
